molecular formula C13H19NO2S B5163278 N-(3-ethoxypropyl)-2-(methylthio)benzamide

N-(3-ethoxypropyl)-2-(methylthio)benzamide

Cat. No.: B5163278
M. Wt: 253.36 g/mol
InChI Key: SFQXRDBGFQWIGM-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-(methylthio)benzamide is a chemical compound that has gained attention in scientific research due to its potential for use in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxypropyl)-2-(methylthio)benzamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. However, one limitation is the need for further studies to fully understand its pharmacokinetics and potential side effects.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-2-(methylthio)benzamide. These include exploring its potential use in combination with other anti-cancer drugs, developing new analogs with improved properties, and studying its effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand its mechanism of action and potential side effects in humans.
In conclusion, this compound has shown promising results in its potential use in medicinal chemistry, particularly in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a compound of interest in the scientific community.

Synthesis Methods

The synthesis of N-(3-ethoxypropyl)-2-(methylthio)benzamide has been achieved through various methods, including the reaction of 2-chloro-N-(3-ethoxypropyl)benzamide with sodium methanethiolate. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(3-ethoxypropyl)-2-(methylthio)benzamide has been studied for its potential use in medicinal chemistry, particularly in the treatment of cancer. Research has shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further studies.

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-16-10-6-9-14-13(15)11-7-4-5-8-12(11)17-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQXRDBGFQWIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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